molecular formula C12H23N B13288882 N-(cyclopropylmethyl)cyclooctanamine

N-(cyclopropylmethyl)cyclooctanamine

Cat. No.: B13288882
M. Wt: 181.32 g/mol
InChI Key: MSJHBFGRICMXFK-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cyclooctanamine is an organic compound with the molecular formula C12H23N It is a derivative of cyclooctanamine, where a cyclopropylmethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with cyclopropylmethyl halides under basic conditions. One common method is to react cyclooctanamine with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Cyclooctylamine derivatives.

    Substitution: Various substituted cyclooctanamine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(cyclopropylmethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanamine: The parent compound without the cyclopropylmethyl group.

    N-(cyclopropylmethyl)aniline: A similar compound where the cyclooctane ring is replaced by a benzene ring.

    N-(cyclopropylmethyl)morpholine: A compound with a morpholine ring instead of a cyclooctane ring.

Uniqueness

N-(cyclopropylmethyl)cyclooctanamine is unique due to its combination of the cyclooctane ring and the cyclopropylmethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)cyclooctanamine

InChI

InChI=1S/C12H23N/c1-2-4-6-12(7-5-3-1)13-10-11-8-9-11/h11-13H,1-10H2

InChI Key

MSJHBFGRICMXFK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2CC2

Origin of Product

United States

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